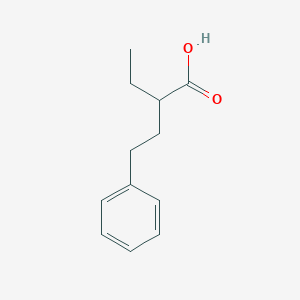

Ácido 2-etil-4-fenilbutírico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethyl-4-phenyl-butyric acid” is a derivative of butyric acid . It is a fatty acid that demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Synthesis Analysis

The synthesis of “2-Ethyl-4-phenyl-butyric acid” involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base . Another method involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate, which yields ethyl ®-2-hydroxy-4-phenylbutanoate .

Molecular Structure Analysis

“2-Ethyl-4-phenyl-butyric acid” contains a total of 30 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Chemical Reactions Analysis

“2-Ethyl-4-phenyl-butyric acid” has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .

Physical And Chemical Properties Analysis

“2-Ethyl-4-phenyl-butyric acid” is moderately toxic by ingestion and skin contact. It is an irritant to skin and mucous membranes . It has a flash point of 110 °C / > 230 °F .

Aplicaciones Científicas De Investigación

Efectos neuroprotectores

Se ha encontrado que el ácido 2-etil-4-fenilbutírico y sus derivados tienen efectos neuroprotectores . Son agentes terapéuticos potenciales para enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Estos compuestos mejoran las proteínas desplegadas y suprimen su agregación, lo que resulta en efectos protectores contra la muerte celular neuronal inducida por el estrés del retículo endoplásmico .

Inhibidor del estrés del retículo endoplásmico (ERS)

El ácido 2-etil-4-fenilbutírico se ha utilizado como un inhibidor selectivo del estrés del retículo endoplásmico (ERS) . ERS es un proceso celular que puede conducir a la apoptosis si no se regula adecuadamente, y este compuesto ayuda a controlarlo .

Síntesis de inhibidores de la enzima convertidora de angiotensina (ECA)

El etil ®-2-hidroxi-4-fenilbutirato activo ópticamente, un derivado del ácido 2-etil-4-fenilbutírico, es un importante bloque de construcción quiral para la síntesis de inhibidores de la enzima convertidora de angiotensina (ECA) como benazepril, enalapril y lisinopril .

Tratamiento de trastornos del ciclo de la urea

El ácido 2-etil-4-fenilbutírico se utiliza en el tratamiento de trastornos del ciclo de la urea bajo el nombre comercial Buphenyl . El ciclo de la urea es un proceso en el que el hígado convierte el amoníaco en urea, que luego se excreta en la orina. Los trastornos de este ciclo pueden conducir a niveles dañinos de amoníaco en el cuerpo .

Intermediarios orgánicos

El ácido 2-etil-4-fenilbutírico se utiliza como intermediario orgánico . Los intermediarios orgánicos son compuestos que se utilizan en la producción de otros compuestos .

Actividad inhibitoria contra las histona desacetilasas (HDAC)

El ácido 2-etil-4-fenilbutírico exhibe actividad inhibitoria contra las histona desacetilasas (HDAC) . Las HDAC son enzimas que eliminan los grupos acetilo de un aminoácido ε-N-acetil lisina en una histona, lo que permite que las histonas envuelvan el ADN más fuertemente .

Mecanismo De Acción

Target of Action

2-Ethyl-4-phenyl-butyric acid, a derivative of phenylbutyric acid , primarily targets the endoplasmic reticulum stress (ERS) pathway . It acts as a chemical chaperone, relieving inflammation and managing chronic urea cycle disorders due to deficiencies in specific enzymes .

Mode of Action

The compound interacts with its targets by inhibiting cell proliferation, invasion, and migration, and inducing apoptosis in certain cell types . It also inhibits protein isoprenylation, depletes plasma glutamine, and increases the production of fetal hemoglobin through the transcriptional activation of the gamma-globin gene .

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-4-phenyl-butyric acid are primarily related to the metabolism of cysteine, tyrosine, proline, isoleucine, and other amino acids . These amino acids are metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid . Furthermore, phenylalanine undergoes metabolism, resulting in the production of phenylacetaldehyde, phenylacetic acid, and phenylacetic acid ethyl ester .

Pharmacokinetics

Its parent compound, phenylbutyric acid, is a fatty acid naturally produced by colonic bacteria fermentation . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders

Result of Action

The molecular and cellular effects of 2-Ethyl-4-phenyl-butyric acid’s action include the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-phenyl-butyric acid. For instance, in the production of Chinese strong-flavor Baijiu, a comprehensive metaproteomic analysis of fermented grains in the long fermentation period led to the identification of 44 plant proteins and 1460 microbial proteins . Following 12 days of fermentation, bacterial proteins exhibited a rapid surge, constituting the predominant components of fermented grains proteins . This indicates that the microbial environment can significantly influence the action of the compound.

Análisis Bioquímico

Biochemical Properties

It is known that butyric acid derivatives, such as 4-phenylbutyric acid, have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that butyric acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been shown to affect various types of cells and cellular processes .

Molecular Mechanism

It is known that butyric acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that butyric acid derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that butyric acid derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that butyric acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that butyric acid derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

2-ethyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMRHYQFTOZULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31161-72-5 |

Source

|

| Record name | 2-ethyl-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)

![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)